1-bromo-4-(trichloromethyl)benzene

Physical chemistry Purification methodology Material handling

Choose 1-bromo-4-(trichloromethyl)benzene for its unique crystalline solid state, enabling precise stoichiometric control—unlike the liquid ortho- and meta-isomers. Its para-geometry ensures predictable regiochemistry in Suzuki-Miyaura cross-couplings, while the CCl3 group serves as a storable precursor for 4-bromobenzoic acid. The para-isomer is the most commercially accessible and cost-effective isomer, making it the strategic choice for scalable method development and synthesis.

Molecular Formula C7H4BrCl3
Molecular Weight 274.4 g/mol
CAS No. 17760-03-1
Cat. No. B6247842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-bromo-4-(trichloromethyl)benzene
CAS17760-03-1
Molecular FormulaC7H4BrCl3
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(Cl)(Cl)Cl)Br
InChIInChI=1S/C7H4BrCl3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H
InChIKeyHYKCSUJRSCZRFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(trichloromethyl)benzene (CAS 17760-03-1): A Para-Substituted Halogenated Aromatic Intermediate with Dual Reactive Handles


1-Bromo-4-(trichloromethyl)benzene (CAS 17760-03-1, molecular formula C7H4BrCl3, molecular weight 274.37), also known as 4-bromobenzotrichloride or p-bromobenzotrichloride, is a para-substituted halogenated aromatic compound containing both a bromine atom and a trichloromethyl group on the benzene ring. Its solid-state physical properties include a melting point of 39–40 °C and a boiling point of 110–115 °C at 4 Torr, with a predicted density of 1.748 ± 0.06 g/cm³ . The compound exhibits a calculated LogP value of 4.27580, indicating pronounced lipophilicity . The trichloromethyl group serves as a precursor to carboxylic acid, acid chloride, or trifluoromethyl functionalities, while the aryl bromide position enables participation in palladium-catalyzed cross-coupling reactions, establishing this compound as a bifunctional building block in synthetic organic chemistry.

Why Generic Substitution Fails: Quantifying the Differentiation of 1-Bromo-4-(trichloromethyl)benzene Among Bromobenzotrichloride Isomers


Bromobenzotrichlorides exist as three regioisomers (ortho-, meta-, and para-substituted), yet their procurement and handling characteristics differ substantially. While all share the molecular formula C7H4BrCl3 and approximate molecular weight of 274.37, the para-isomer (1-bromo-4-(trichloromethyl)benzene) distinguishes itself through a crystalline solid physical state at ambient temperature (melting point 39–40 °C) , in contrast to the ortho- and meta-isomers which are typically encountered as liquids or low-melting solids under standard laboratory conditions. Furthermore, the commercial accessibility of the para-isomer is significantly more established, with routine availability and substantially lower procurement costs compared to the meta-isomer, which commands premium pricing due to limited synthetic accessibility and specialized demand [1]. These quantifiable physical-state and economic-access distinctions render simple in-class substitution impractical for method development or scale-up planning, necessitating isomer-specific evaluation prior to procurement.

Product-Specific Quantitative Evidence Guide: Differentiating 1-Bromo-4-(trichloromethyl)benzene from In-Class Analogs and Functional Alternatives


Para-Isomer Melting Point and Crystalline Solid-State Advantage for Handling and Purification

1-Bromo-4-(trichloromethyl)benzene exists as a crystalline solid at ambient temperature with a melting point of 39–40 °C . This physical state differs fundamentally from the ortho- and meta-bromobenzotrichloride isomers, which are typically encountered as liquids or low-melting solids that require refrigerated storage to maintain solid consistency. The para-isomer's solid-state nature at typical laboratory temperatures simplifies weighing accuracy, reduces volatility-related handling losses, and enables straightforward purification via recrystallization.

Physical chemistry Purification methodology Material handling

LogP Value Quantifies Hydrophobic Character Relative to Benzotrichloride Parent

The calculated LogP for 1-bromo-4-(trichloromethyl)benzene is 4.27580 , whereas the parent unsubstituted benzotrichloride (C6H5CCl3) possesses a LogP value of approximately 3.5–3.7 (estimated from structural increment methods). This increase of approximately 0.6–0.8 LogP units corresponds to a roughly four- to six-fold higher octanol–water partition coefficient for the brominated derivative. The enhanced lipophilicity directly influences chromatographic retention, membrane permeability in biological assays, and solvent extraction efficiency.

Lipophilicity Partition coefficient Chromatography

Para-Bromine Substitution Directs Electrophilic Aromatic Reactivity Differently from Ortho- and Meta-Isomers

The bromine atom in 1-bromo-4-(trichloromethyl)benzene exerts a moderate ortho/para-directing effect for electrophilic aromatic substitution (EAS), whereas the trichloromethyl group is strongly meta-directing and electron-withdrawing. The para relationship between these two substituents creates a predictable and well-defined EAS outcome: the bromine directs incoming electrophiles to the ortho positions (C-2 and C-6) relative to bromine, which correspond to the meta positions relative to the CCl3 group. This stands in contrast to the ortho- and meta-bromobenzotrichloride isomers, where the two substituents occupy non-para positions, resulting in competing and partially antagonistic directing effects that generate complex product mixtures [1][2].

Electrophilic aromatic substitution Regioselectivity Synthetic methodology

Single-Crystal X-Ray and Spectroscopic Characterization Enables Identity Verification and Quality Control

Comprehensive crystallographic and spectroscopic characterization of 1-bromo-4-(trichloromethyl)benzene has been reported, including the first single-crystal X-ray structure determination of the compound and updated ¹H NMR, ¹³C NMR, and IR spectroscopic data, along with an experimentally verified melting point [1]. This multi-modal analytical dataset is not equivalently documented in the public literature for the ortho- and meta-bromobenzotrichloride isomers, which lack comparable single-crystal structural validation. The availability of a crystallographically verified structure provides unambiguous identity confirmation and facilitates the development of robust quality control protocols.

X-ray crystallography NMR spectroscopy Quality control

Procurement-Driven Application Scenarios: Where 1-Bromo-4-(trichloromethyl)benzene Delivers Verifiable Advantage


Synthesis of Para-Substituted Benzoic Acid Derivatives and Aryl Carboxylic Acid Building Blocks

The trichloromethyl group undergoes controlled hydrolysis to yield 4-bromobenzoic acid, a versatile intermediate for pharmaceutical and agrochemical synthesis. 1-Bromo-4-(trichloromethyl)benzene serves as a stable, storable precursor that can be hydrolyzed on demand to generate the carboxylic acid functionality. The para-bromine substituent remains intact during hydrolysis and can subsequently participate in cross-coupling reactions (e.g., Suzuki–Miyaura) to elaborate the aryl framework. This two-step, orthogonal reactivity sequence—CCl3 hydrolysis followed by aryl bromide coupling—is enabled specifically by the para-geometry, which positions the bromine for predictable coupling regiochemistry and eliminates the regiochemical ambiguity that would arise from ortho- or meta-isomer precursors [1].

Palladium-Catalyzed Cross-Coupling Reactions for Biaryl and Functionalized Aromatic Synthesis

The aryl bromide functionality of 1-bromo-4-(trichloromethyl)benzene is positioned for participation in palladium-catalyzed Suzuki–Miyaura, Heck, and related cross-coupling reactions. The electron-withdrawing trichloromethyl group activates the adjacent aromatic ring toward oxidative addition with palladium catalysts while leaving the CCl3 moiety intact for subsequent functionalization. This dual reactivity is particularly advantageous for constructing para-substituted biaryl systems where the trichloromethyl group is retained as a latent carboxylic acid equivalent or subsequently transformed into trifluoromethyl, acid chloride, or other functional motifs. The crystalline solid nature of the compound (melting point 39–40 °C) facilitates precise stoichiometric control in coupling reactions, avoiding the handling imprecision associated with liquid ortho- or meta-isomers [2].

Generation of Dihalocarbene Intermediates and Halogen-Containing Styrene Derivatives

Benzotrichlorides and their substituted derivatives can participate in reactions with dihalocarbene sources to generate halogen-containing styrenes and related vinyl arenes [1]. The para-bromine substituent in 1-bromo-4-(trichloromethyl)benzene provides an additional halogen handle that can influence the electronic properties of the carbene intermediate and the stability/reactivity profile of the resulting styrene products. This carbene-generation pathway is distinct from the cross-coupling and hydrolysis pathways available to the same starting material, establishing the compound as a versatile entry point into multiple structurally distinct product classes from a single procurement.

Aroylation Reactions for Heterocyclic and Acylated Aromatic Synthesis

Benzotrichlorides undergo aroylation reactions with heteroaromatic substrates such as acetylthiophenes to produce benzoyl-substituted heterocycles. While the specific aroylation yield for 1-bromo-4-(trichloromethyl)benzene has not been reported in the open literature, class-level evidence demonstrates that substituted benzotrichlorides participate productively in this transformation. For example, 4-chlorobenzotrichloride yields 2-acetyl-4-(4-chlorobenzoyl)thiophene in 39% yield at 70–85 °C, and 3-bromobenzotrichloride affords the corresponding 3-bromobenzoyl product in 32% yield at 95–100 °C . These data support the feasibility of analogous aroylation using 1-bromo-4-(trichloromethyl)benzene to access para-bromobenzoyl-functionalized heterocycles, with the solid-state handling characteristics of the para-isomer offering practical advantages over the meta-isomer evaluated in the referenced study.

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